4-(acetylamino)-5-chloro-2-methoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
5-CHLORO-4-ACETAMIDO-2-METHOXY-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is an organic compound with a complex structure It is characterized by the presence of a chloro group, an acetamido group, a methoxy group, and a thiadiazole ring
Chemical Reactions Analysis
5-CHLORO-4-ACETAMIDO-2-METHOXY-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-CHLORO-4-ACETAMIDO-2-METHOXY-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of inflammatory mediators and disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar compounds include:
4-ACETAMIDO-5-CHLORO-2-METHOXYBENZOIC ACID: This compound shares the acetamido, chloro, and methoxy groups but lacks the thiadiazole ring.
5-CHLORO-2-METHOXY-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BENZAMIDE: This compound has a similar benzamide structure but with different substituents on the benzene ring.
The uniqueness of 5-CHLORO-4-ACETAMIDO-2-METHOXY-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE lies in its combination of functional groups and the presence of the thiadiazole ring, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C17H21ClN4O3S |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
4-acetamido-5-chloro-2-methoxy-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C17H21ClN4O3S/c1-5-10(6-2)16-21-22-17(26-16)20-15(24)11-7-12(18)13(19-9(3)23)8-14(11)25-4/h7-8,10H,5-6H2,1-4H3,(H,19,23)(H,20,22,24) |
InChI Key |
MWASDFJOBRBNLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)C2=CC(=C(C=C2OC)NC(=O)C)Cl |
Origin of Product |
United States |
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